
Dimethylaminosulfur trifluoride
Overview
Description
Dimethylaminosulfur trifluoride is an organosulfur compound with the chemical formula (CH₃)₂NSF₃. It is a colorless liquid that is widely used as a fluorinating reagent in organic synthesis. This compound is known for its ability to replace hydroxyl groups with fluorine atoms, making it a valuable tool in the preparation of organofluorine compounds .
Preparation Methods
Dimethylaminosulfur trifluoride is typically synthesized by reacting dimethylaminotrimethylsilane with sulfur tetrafluoride. The reaction is carried out at low temperatures, usually around -70°C, in an ether solvent. The reaction mixture is then stirred at room temperature for several days, and the desired product is obtained by filtration as a white crystalline solid .
Chemical Reactions Analysis
Fluorination of Alcohols and Diols
DAST converts primary, secondary, and tertiary alcohols to alkyl fluorides. With diols, the reaction pathway depends on the spacing between hydroxyl groups:
Semiempirical calculations indicate that diols with ≤4 carbons between hydroxyl groups preferentially form cyclic intermediates, enabling ether or sulfite ester formation .
Reaction with Carbonyl Compounds
DAST converts aldehydes/ketones to gem-difluorides and acyl fluorides:
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Aldehydes : RCHO → RCF<sub>2</sub>H
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Ketones : RCOR' → RCF<sub>2</sub>R'
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Carboxylic acids : RCOOH → RCOF
Cyclization and Beckmann Rearrangement
In the presence of DAST:
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Cyclopropane derivatives form via intramolecular dehydration .
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Beckmann-type rearrangements occur in oxime derivatives, yielding fluorinated amides .
Sulfur-Containing Substrates
DAST reacts with sulfoxides and thioethers:
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Sulfoxides : R<sub>2</sub>S=O → R<sub>2</sub>SF<sub>2</sub>
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Thioethers : RSR' → RSF<sub>2</sub>R'
Mechanistic Insights
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Cyclic intermediates dominate in short-chain diols (C2–C4), confirmed by computational models .
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Steric effects dictate regioselectivity in polyols; bulky groups hinder cyclic product formation .
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Catalytic additives (e.g., SbCl<sub>3</sub>) enhance fluorination efficiency in α-fluorosulfide synthesis .
Scientific Research Applications
Organic Synthesis
DAST is predominantly utilized for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to acyl fluorides. The following table summarizes its key applications in organic synthesis:
Substrate Type | Transformation | Products |
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Alcohols | Converts to alkyl fluorides | Alkyl fluorides |
Aldehydes | Converts to geminal difluorides | Gem-difluorides |
Ketones | Converts to geminal difluorides | Gem-difluorides |
Carboxylic Acids | Converts to acyl fluorides | Acyl fluorides |
DAST's effectiveness stems from its ability to operate under mild conditions, often at temperatures as low as -78 °C for alcohols and around 0 °C for ketones . This stability allows for selective transformations without significant side reactions.
Radiochemistry
In radiochemistry, DAST has been modified for use with radioactive isotopes, notably fluorine-18. A notable study demonstrated that DAST could be labeled with fluorine-18 through an exchange reaction with anhydrous hydrofluoric acid. This method produced labeled compounds such as methyl fluoride and ethyl fluoride with yields exceeding 20% . The ability to introduce radioactive fluorine into biomolecules enhances the utility of DAST in positron emission tomography (PET) imaging.
Continuous Flow Chemistry
The application of DAST in continuous flow chemistry represents a significant advancement in handling hazardous reactions. Continuous flow systems allow for better control over reaction conditions, reducing the risks associated with DAST's volatility and reactivity. Research has shown that using DAST in a continuous flow setup can lead to safer and more efficient fluorination processes . The following table outlines the benefits of using DAST in continuous flow systems:
Aspect | Conventional Batch | Continuous Flow |
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Reaction Control | Limited control over temperature and pressure | Precise control over conditions |
Safety | Higher risk of thermal runaway | Reduced risk due to controlled environment |
Scalability | Difficult to scale up | Easily scalable for industrial applications |
Case Studies
Several case studies illustrate the successful application of DAST in various chemical transformations:
- Fluorination of Carbonyl Compounds : A study demonstrated the conversion of carbonyl compounds into their corresponding fluoro derivatives using DAST in a continuous flow reactor. The process achieved high yields while minimizing by-products .
- Synthesis of Fluorinated Pharmaceuticals : Research indicates that incorporating fluorine into drug molecules can enhance their metabolic stability and bioavailability. DAST has been used effectively in synthesizing several pharmaceutical intermediates that contain fluorine .
Mechanism of Action
The mechanism of action of dimethylaminosulfur trifluoride involves the nucleophilic attack of the hydroxyl group of the substrate on the sulfur atom, followed by the elimination of hydrogen fluoride. This leads to the formation of an alkoxyaminosulfur difluoride intermediate, which then undergoes nucleophilic attack by fluoride to produce the final fluorinated product . The reaction can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the substrate .
Comparison with Similar Compounds
Dimethylaminosulfur trifluoride is part of a group of compounds known as dialkylaminosulfur trifluorides. Similar compounds include:
Diethylaminosulfur trifluoride:
Bis(2-methoxyethyl)aminosulfur trifluoride:
Aminodifluorosulfinium tetrafluoroborate: A storage-stable reagent that provides greater selectivity and less elimination byproduct compared to DAST and Deoxo-Fluor.
This compound is unique in its balance of reactivity and stability, making it a versatile reagent for various fluorination reactions.
Biological Activity
Dimethylaminosulfur trifluoride (DAST) is an organosulfur compound widely recognized for its role as a fluorinating reagent in organic synthesis. However, its biological activity, particularly in the context of medicinal chemistry and pharmacology, has garnered increasing interest. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of DAST, supported by relevant case studies and research findings.
Overview of this compound
DAST is primarily used for the selective fluorination of alcohols, aldehydes, and ketones. Its ability to convert various substrates into fluorinated derivatives has implications in drug design and development, especially for creating compounds with enhanced biological activity or altered pharmacokinetics.
Antitumor Properties
Recent studies have highlighted the potential antitumor properties of compounds synthesized using DAST. For instance, a study published in the International Journal of Molecular Sciences demonstrated that derivatives created through DAST-mediated reactions exhibited significant antiproliferative activity against drug-susceptible and multi-drug resistant mouse T-cell lymphoma cells. Notably, these compounds showed no cytotoxicity while acting synergistically with doxorubicin, a commonly used chemotherapy drug .
The biological activity of DAST-derived compounds can be attributed to their structural modifications that enhance interaction with biological targets. The introduction of fluorine atoms often alters the lipophilicity and electronic properties of molecules, potentially leading to improved binding affinities for receptors or enzymes involved in cancer pathways.
Case Studies
Research Findings
- Fluorination Effects : The introduction of fluorine via DAST has been shown to significantly impact the biological properties of various compounds. For example, studies indicate that fluorinated compounds often exhibit enhanced metabolic stability and altered receptor interactions compared to their non-fluorinated analogues .
- Immunological Impact : Research on dietary fluorine exposure has revealed adverse effects on immune function in animal models. High levels of fluoride were associated with decreased populations of IgA+ B cells and reduced immunoglobulin levels, suggesting potential immunotoxicity related to fluorinated compounds .
- Synthesis Versatility : DAST's ability to facilitate the synthesis of diverse organofluorine compounds underscores its utility in medicinal chemistry. This versatility allows researchers to explore a wide range of biological activities associated with newly synthesized fluorinated derivatives .
Q & A
Basic Questions
Q. What are the primary synthetic routes for preparing DAST, and what safety protocols are critical during synthesis?
DAST is synthesized via modified methods derived from sulfur tetrafluoride (SF₄) reactions with dimethylamine. A key procedure involves reacting SF₄ with dimethylamine under controlled anhydrous conditions, typically in dichloromethane or ether solvents at low temperatures (-20°C to 0°C) . Safety measures include rigorous use of fume hoods, HF-resistant gloves, and avoiding moisture (DAST reacts violently with water). Residual SF₄, a toxic gas, must be carefully vented .
Q. What are the core applications of DAST in fluorination reactions?
DAST is widely used to replace hydroxyl (-OH) and carbonyl (C=O) groups with fluorine in organic synthesis. It is particularly effective for substrates sensitive to strong acids, such as tertiary alcohols and pivaldehyde, enabling fluorination under mild conditions (e.g., 0–25°C, atmospheric pressure) . Applications include synthesizing fluorinated sugars, pharmaceuticals, and agrochemical intermediates .
Q. What are the recommended storage and handling protocols for DAST?
DAST must be stored in airtight, moisture-free containers under inert gas (argon/nitrogen) at room temperature. Its high reactivity with water necessitates anhydrous work environments. Safety Data Sheet (SDS) guidelines emphasize immediate neutralization of spills with sodium bicarbonate and avoidance of skin contact (risk of HF burns) .
Advanced Research Questions
Q. How does DAST achieve stereochemical control during fluorination of carbohydrate derivatives?
Fluorination with DAST proceeds via an Sₙ2 mechanism, causing inversion of configuration at the target carbon. For example, in sugar chemistry, DAST converts C3-OH groups in D-allo-configured substrates to C3-F with retention of stereochemical integrity. This requires precise protection/deprotection strategies to isolate reactive hydroxyl groups .
Q. What side reactions occur during DAST-mediated fluorination, and how can they be mitigated?
Common side reactions include:
- Protecting group migration : For example, methoxy groups at C1 in methyl α-D-mannopyranoside derivatives migrate to C2 during fluorination due to intermediate oxonium ion formation .
- Over-fluorination : Excess DAST or prolonged reaction times can lead to difluorination. Mitigation involves strict stoichiometric control (1.1–1.3 eq DAST) and monitoring via TLC/NMR .
Q. How can reaction yields be optimized for DAST-mediated fluorination of sterically hindered substrates?
- Solvent selection : Use polar aprotic solvents (e.g., DCM, THF) to enhance reagent solubility.
- Temperature modulation : Slow addition of DAST at -20°C minimizes exothermic side reactions.
- Additives : Catalytic amounts of pyridine or DMAP can stabilize reactive intermediates in sterically crowded systems .
Q. What analytical methods are most effective for validating fluorination success and resolving contradictory data?
- ¹⁹F NMR : Directly confirms fluorine incorporation (δ ~ -200 to -250 ppm for CF groups).
- X-ray crystallography : Resolves ambiguities in stereochemical outcomes.
- Mass spectrometry (HRMS) : Verifies molecular weight changes post-fluorination. Discrepancies between expected and observed results often arise from incomplete conversion or competing side reactions. Triangulating data across multiple techniques is critical .
Properties
IUPAC Name |
N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVQQRYWWAGSQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192068 | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3880-03-3 | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Dimethylamino)sulfur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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